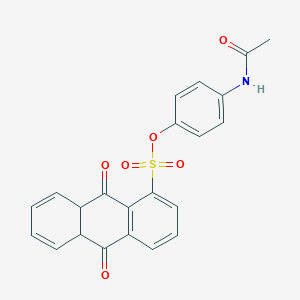
4-Acetamidophenyl 9,10-dioxo-8a,9,10,10a-tetrahydroanthracene-1-sulfonate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-Acetamidophenyl 9,10-dioxo-8a,9,10,10a-tetrahydroanthracene-1-sulfonate is a chemical compound with the molecular formula C22H17NO6S and a molecular weight of 423.44 . It is also known by the synonym 1-Anthracenesulfonic acid, 8a,9,10,10a-tetrahydro-9,10-dioxo-, 4-(acetylamino)phenyl ester .
Molecular Structure Analysis
The molecular structure of this compound includes a total of 50 bonds, consisting of 33 non-H bonds, 19 multiple bonds, 4 rotatable bonds, 7 double bonds, and 12 aromatic bonds . It also contains 4 six-membered rings, 2 ten-membered rings, 1 secondary amide (aliphatic), 2 ketones (aromatic), and 1 sulfonate (thio) .Physical And Chemical Properties Analysis
The predicted boiling point of this compound is 736.7±60.0 °C . It has a predicted density of 1.437±0.06 g/cm3 . The predicted pKa value is 13.99±0.70 .Scientific Research Applications
Synthesis and Antimicrobial Activity Compounds derived from similar anthracene structures have been synthesized and evaluated for their antimicrobial properties. For instance, derivatives synthesized from 2-Cyano-N-(9,10-dioxo-9,10-dihydro-anthracen-2-yl)-acetamide, such as thiazolidinones and thiophenes, have shown promising antimicrobial activities (Gouda, Berghot, Shoeib, & Khalil, 2010).
Photocatalytic Applications Anthracene derivatives have also been utilized in photocatalytic applications, such as in the strongly reducing anthracene catalysts for metal-free visible-light photocatalytic fluoroalkylation. This application highlights the anthracene's potential in facilitating radical fluoroalkylation under visible light irradiation (Noto, Tanaka, Koike, & Akita, 2018).
Chemical Sensing and Selectivity Further research has shown that oxidation of anthracene derivatives to sulfoxides changes their selectivity, particularly in sensing applications. Such compounds have demonstrated enhanced selectivity for certain metal ions, highlighting their utility in chemical sensing and selectivity enhancements (Mariappan, Alaparthi, Richards, & Sykes, 2019).
Catalysis and Organic Synthesis The structural modification of anthracene derivatives has been explored for catalytic applications and organic synthesis. For example, the synthesis of water-soluble symmetric 9,10-disubstituted anthracenes through palladium-catalyzed coupling demonstrates the adaptability of anthracene derivatives in synthesizing complex molecules (Zeng & King, 2002).
Drug Development and Cytotoxicity Anthracene sulfonate derivatives have been synthesized and evaluated for their cytotoxic activity against various cancer cell lines, indicating potential applications in drug development and the study of novel anticancer agents. Such studies contribute to understanding the structure-activity relationships crucial for designing effective anticancer drugs (El‐serwy et al., 2020).
Safety and Hazards
properties
IUPAC Name |
(4-acetamidophenyl) 9,10-dioxo-8a,10a-dihydroanthracene-1-sulfonate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H17NO6S/c1-13(24)23-14-9-11-15(12-10-14)29-30(27,28)19-8-4-7-18-20(19)22(26)17-6-3-2-5-16(17)21(18)25/h2-12,16-17H,1H3,(H,23,24) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FOUIFQDURWZBRD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC1=CC=C(C=C1)OS(=O)(=O)C2=CC=CC3=C2C(=O)C4C=CC=CC4C3=O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H17NO6S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
423.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

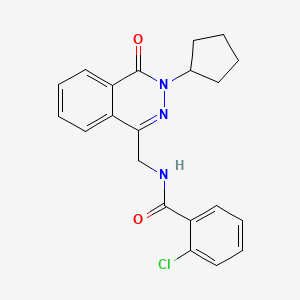
![N-(1-(1-(2,3-dimethylphenyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-6-yl)-3-methyl-1H-pyrazol-5-yl)-2,4-dimethoxybenzamide](/img/structure/B2981738.png)

![2-[5-[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]-2-oxopyridin-1-yl]-N-(3,4,5-trimethoxyphenyl)acetamide](/img/structure/B2981742.png)
![N-[5-(4-fluorophenyl)-1,3,4-thiadiazol-2-yl]-3-(trifluoromethyl)benzamide](/img/structure/B2981745.png)
![N,N-diethyl-3-[[2-[[(E)-2-(4-methylphenyl)ethenyl]sulfonylamino]acetyl]amino]benzamide](/img/structure/B2981746.png)
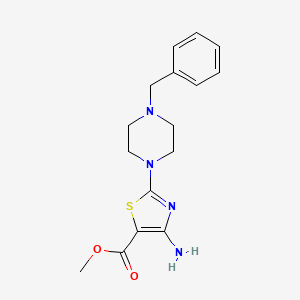

![(3-(3,5-dichloro-2,4,6-trimethylphenyl)-9H-benzo[4,5][1,2,3]triazolo[2,1-b][1,2,3,5]oxatriazol-9-yl)(thiophen-2-yl)methanone](/img/structure/B2981751.png)
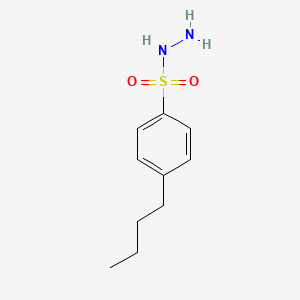
![N-(3,5-difluorobenzyl)-3-{4-oxo-2-[4-(propan-2-yl)phenyl]pyrazolo[1,5-a]pyrazin-5(4H)-yl}propanamide](/img/no-structure.png)
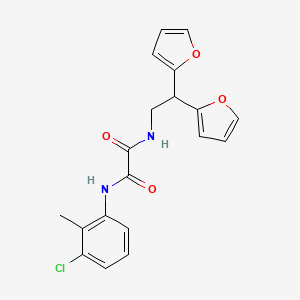

![2-[(E)-2-(4,4-Difluorocyclohexyl)ethenyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane](/img/structure/B2981760.png)